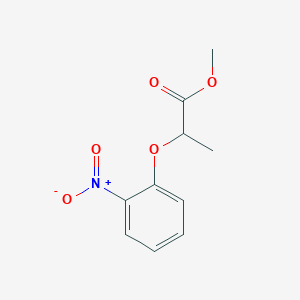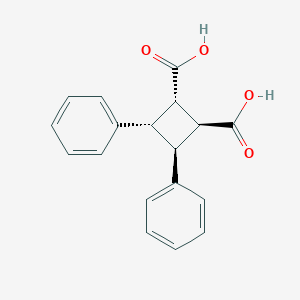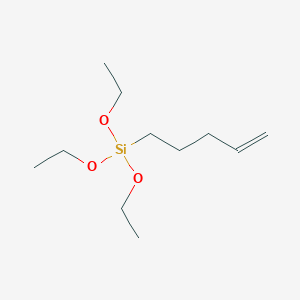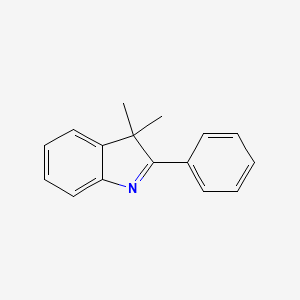![molecular formula C4H7N6S+ B14135144 Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium CAS No. 51108-42-0](/img/structure/B14135144.png)
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-1,2,4-triazol-3-amine with 2-[bis(methylsulfanyl)methylidene]malononitrile in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is refluxed with continuous stirring for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like DMF and potassium carbonate suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is not fully understood. its antioxidant activity suggests that it may interact with free radicals, neutralizing them and preventing oxidative damage. The presence of the triazole ring and the methylsulfanyl group likely play a role in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: A similar compound with a triazole ring and a methylsulfanyl group, but with different substituents.
4-Amino-5-mercapto-4H-1,2,4-triazole: Another triazole derivative with a mercapto group.
Uniqueness
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. Its combination of a methylsulfanyl group and an imino group attached to the triazole ring sets it apart from other triazole derivatives.
Propriétés
Numéro CAS |
51108-42-0 |
|---|---|
Formule moléculaire |
C4H7N6S+ |
Poids moléculaire |
171.21 g/mol |
Nom IUPAC |
imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium |
InChI |
InChI=1S/C4H7N6S/c1-10-3(7-9-5)6-4(8-10)11-2/h5H,1-2H3/q+1 |
Clé InChI |
GJNPZYAEAJVPSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)SC)N=[N+]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

